
N-(dimethylaminomethylidene)benzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dimethylaminomethylidene)benzenecarbothioamide, also known as DABCO-thiocarbamate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiocarbamate family, which is known for its diverse biological and pharmacological activities.
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
Mode of Action
It is known that similar compounds interact with their targets to produce a broad range of heterocyclic and fused heterocyclic derivatives .
Biochemical Pathways
It is known that similar compounds have been used to synthesize a diverse range of heterocyclic compounds, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that similar compounds have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Action Environment
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(dimethylaminomethylidene)benzenecarbothioamiderbamate has several advantages as a laboratory reagent, including its high yield and purity, its stability, and its diverse applications. However, there are also some limitations to its use, including its potential toxicity and its limited solubility in certain solvents. In addition, the mechanism of action of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate. In medicinal chemistry, further studies are needed to optimize the structure of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate for its anticancer and anti-inflammatory activities. In addition, studies are needed to investigate the potential of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate as a drug delivery system for targeted therapy. In biochemistry, further studies are needed to elucidate the mechanism of action of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate and to identify its targets. Finally, studies are needed to investigate the potential of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate in materials science, including its use in the synthesis of novel materials with improved properties.
Conclusion:
In conclusion, N-(dimethylaminomethylidene)benzenecarbothioamiderbamate is a promising compound with diverse applications in medicinal chemistry, biochemistry, and materials science. Its synthesis method has been optimized for high yield and purity, and its mechanism of action has been partially elucidated. However, further studies are needed to fully understand its mechanism of action and to optimize its structure for various applications.
Métodos De Síntesis
N-(dimethylaminomethylidene)benzenecarbothioamiderbamate can be synthesized by reacting N,N-dimethylformamide dimethyl acetal with carbon disulfide in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized for high yield and purity and has been widely used in the synthesis of N-(dimethylaminomethylidene)benzenecarbothioamiderbamate.
Aplicaciones Científicas De Investigación
N-(dimethylaminomethylidene)benzenecarbothioamiderbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(dimethylaminomethylidene)benzenecarbothioamiderbamate has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In addition, N-(dimethylaminomethylidene)benzenecarbothioamiderbamate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In biochemistry, N-(dimethylaminomethylidene)benzenecarbothioamiderbamate has been used as a catalyst in various organic reactions, including the synthesis of peptides and nucleotides. Finally, N-(dimethylaminomethylidene)benzenecarbothioamiderbamate has been incorporated into various materials, such as polymers and nanoparticles, to improve their properties.
Propiedades
IUPAC Name |
N-(dimethylaminomethylidene)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-12(2)8-11-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFQVWXZMGZRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dimethylaminomethylidene)benzenecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

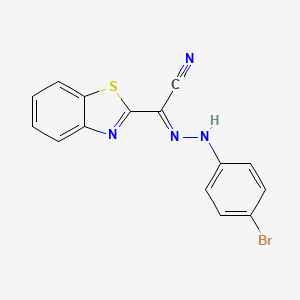
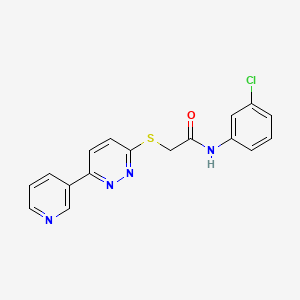
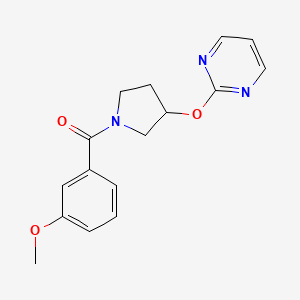
![6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2617971.png)
![8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2617974.png)
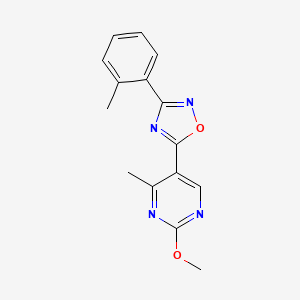

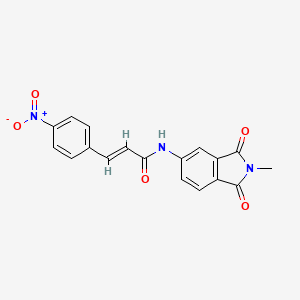
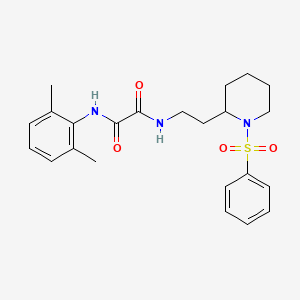
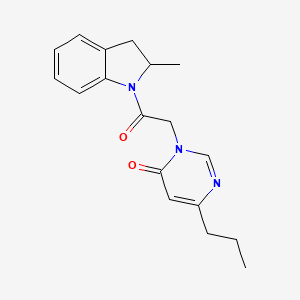
![ethyl N-({1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidin-3-yl}carbonyl)glycinate](/img/structure/B2617983.png)
![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile](/img/structure/B2617984.png)
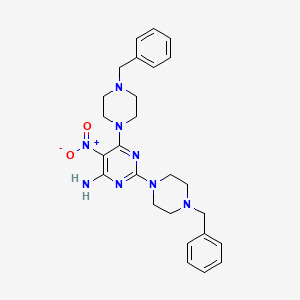
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2617986.png)